An In-depth Technical Guide to Acetaminophen-13C6: Core Physical and Chemical Properties
An In-depth Technical Guide to Acetaminophen-13C6: Core Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Acetaminophen-13C6, a stable isotope-labeled version of the widely used analgesic and antipyretic drug, acetaminophen. The inclusion of six carbon-13 atoms in the benzene ring makes it an invaluable tool in pharmacokinetic studies, drug metabolism research, and as an internal standard for mass spectrometry-based quantification.
Physical and Chemical Properties
Acetaminophen-13C6 shares many properties with its unlabeled counterpart, but its increased molecular weight due to the carbon-13 isotopes is a key distinguishing feature. The following table summarizes its key physical and chemical data.
| Property | Value | Source |
| IUPAC Name | N-(4-hydroxyphenyl-1,2,3,4,5,6-13C6)acetamide | N/A |
| Synonyms | Paracetamol-13C6, 4-Acetamidophenol-13C6, 4'-Hydroxyacetanilide-13C6 | [1] |
| Molecular Formula | C₂¹³C₆H₉NO₂ | [2] |
| Molecular Weight | 157.12 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Isotopic Purity | ≥98 atom % ¹³C | [2][3] |
| Chemical Purity | ≥98% (CP) | [2][3] |
| Melting Point | 168-172 °C (for unlabeled acetaminophen) | [4][5] |
| Boiling Point | ~273 °C (rough estimate for unlabeled acetaminophen) | [4][5] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6] Very slightly soluble in cold water, but more soluble in hot water.[7][8] | N/A |
| Storage Temperature | -20°C | [2][3] |
| SMILES String | N([13c]1[13cH][13cH]--INVALID-LINK--O)C(=O)C | [2] |
| InChI Key | RZVAJINKPMORJF-CLQMYPOBSA-N | [2] |
Experimental Protocols
The methodologies for the synthesis and analysis of Acetaminophen-13C6 are analogous to those for unlabeled acetaminophen. The key difference in synthesis is the use of a 13C-labeled precursor.
2.1. General Synthesis of Acetaminophen
The synthesis of acetaminophen involves the acetylation of the amine group of p-aminophenol.[9][10][11] For Acetaminophen-13C6, p-aminophenol-(ring-13C6) would be the starting material.
Materials:
-
p-aminophenol-(ring-13C6)
-
Acetic anhydride[10]
-
Water
-
Concentrated Hydrochloric Acid (optional, for solubilization)[9][12]
-
Ice bath
Procedure:
-
Dissolve p-aminophenol-(ring-13C6) in water. Gentle warming or the addition of a few drops of concentrated hydrochloric acid can aid in dissolution.[9][12]
-
If the solution is colored, add a small amount of decolorizing charcoal, heat the mixture, and then filter to remove the charcoal.[9][12]
-
If acid was used, neutralize the solution with a buffer like sodium acetate.[9][12]
-
Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic.[10]
-
Continue stirring the reaction mixture, gently heating if necessary, for about 10-15 minutes to ensure the reaction goes to completion.[9][11]
-
Cool the reaction mixture in an ice bath to induce crystallization of the crude Acetaminophen-13C6.[9]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.[12]
-
The crude product can be further purified by recrystallization from a hot water/methanol mixture.[11]
2.2. Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity and concentration of acetaminophen in various samples.[13]
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 column (e.g., X-Bridge C18).[13]
Mobile Phase (example):
-
A gradient of a mass spectrometry compatible mobile phase, such as a mixture of water with a small amount of formic acid and an organic solvent like acetonitrile.[13]
Procedure:
-
Prepare a standard solution of Acetaminophen-13C6 of a known concentration in the mobile phase or a suitable solvent.
-
Prepare the sample solution by dissolving the test material in the same solvent.
-
Inject both the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compound using the UV detector, typically at a wavelength of around 249 nm.[6]
-
The retention time of the peak in the sample chromatogram should match that of the standard. Purity can be assessed by the peak area percentage.
Visualizations
3.1. Experimental Workflow: Synthesis of Acetaminophen-13C6
3.2. Metabolic Pathway of Acetaminophen
Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation. The latter pathway can lead to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[14][15][16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetaminophen-(ring-13C6) ≥98 atom % 13C, ≥98% (CP) [sigmaaldrich.com]
- 3. Acetaminophen-(ring-13C6) ≥98 atom % 13C, ≥98% (CP) [sigmaaldrich.com]
- 4. 103-90-2 CAS MSDS (Acetaminophen) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Acetaminophen | 103-90-2 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atc.io [atc.io]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. rene.souty.free.fr [rene.souty.free.fr]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. emergingstandards.usp.org [emergingstandards.usp.org]
- 14. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. SMPDB [smpdb.ca]
- 17. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
